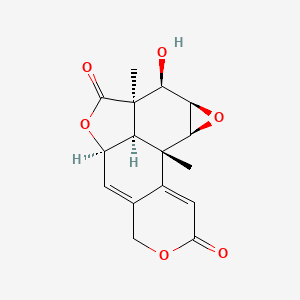
Wentilactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Wentilactone A involves several steps, starting from (S)-Wieland–Miescher ketone . The synthesis employs 3β-hydroxydilactone as a common precursor, which undergoes various modifications on the A-ring to yield this compound . The reaction conditions typically involve the use of lithium ethoxy-acetylide in tetrahydrofuran (THF) for the 1,2-addition reaction, followed by catalytic aqueous sulfuric acid and ethanol for further transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of common precursors and well-established reaction conditions suggests that industrial synthesis could be feasible with optimization.
Análisis De Reacciones Químicas
Types of Reactions: Wentilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium ethoxy-acetylide, tetrahydrofuran (THF), and catalytic aqueous sulfuric acid . These reagents facilitate the formation of key intermediates and the final product.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modifications on the A-ring, such as CJ-1445 and asperolide B . These derivatives are studied for their unique biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Wentilactone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . In biology and medicine, this compound is investigated for its antitumor activities and its ability to reverse cisplatin resistance in ovarian cancer cells by inhibiting the NF-κB/ECM1 signaling pathway . This makes it a potential candidate for developing new cancer therapies. Additionally, its minimal toxicity profile makes it an attractive compound for further pharmacological studies .
Mecanismo De Acción
Wentilactone A exerts its effects by targeting the NF-κB/ECM1 signaling pathway . It inhibits the phosphorylation of NF-κB through the upstream inhibition of IKK/IκB phosphorylation, thereby blocking the expression of extracellular matrix protein-1 (ECM1) . This mechanism is crucial for reversing cisplatin-induced activation of NF-κB/ECM1 and overcoming cisplatin resistance in cancer cells .
Comparación Con Compuestos Similares
Wentilactone A is part of the norditerpenoid dilactone family, which includes compounds such as Wentilactone B, oidiolactone A, oidiolactone B, and oidiolactone D . These compounds share a common 6/6/6/5 tetracyclic ring skeleton and exhibit various biological activities, including antitumor, antifungal, and anti-inflammatory properties . What sets this compound apart is its specific mechanism of action in inhibiting the NF-κB/ECM1 signaling pathway, making it particularly effective in reversing cisplatin resistance in cancer cells .
Propiedades
Número CAS |
76235-83-1 |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |
InChI |
InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1 |
Clave InChI |
UBQJSYFOVWBSFP-XUBUYMCTSA-N |
SMILES isomérico |
C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O |
SMILES canónico |
CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

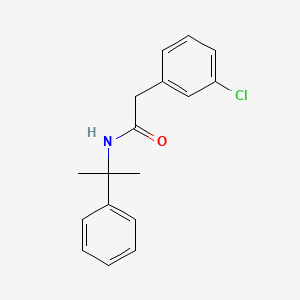
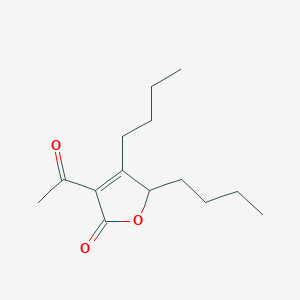
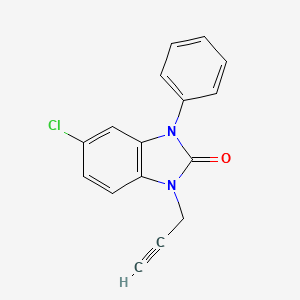
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
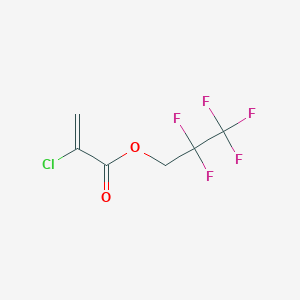
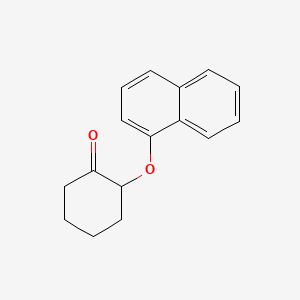
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
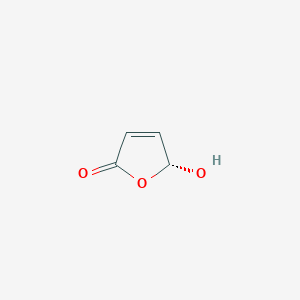
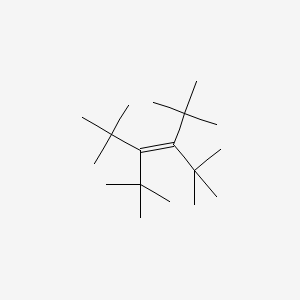

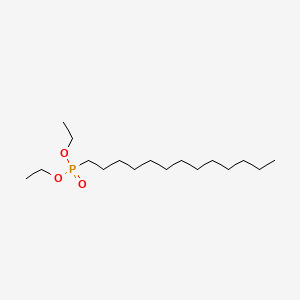
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
